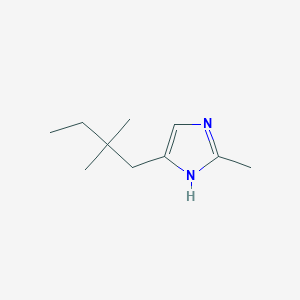
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. For example, the synthesis might begin with the protection of a ketone group using ethylene glycol in the presence of hydrochloric acid, followed by a series of reactions to introduce the cyclopropylmethoxy and dioxaborolane groups .
Industrial Production Methods
Industrial production methods for this compound would likely focus on optimizing the yield and purity of the final product. This could involve the use of continuous flow reactors, which allow for precise control over reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.
化学反応の分析
Types of Reactions
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions could produce more saturated compounds.
科学的研究の応用
2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as in the treatment of diseases or as a component of drug delivery systems.
作用機序
The mechanism by which 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various chemical reactions within biological systems, potentially affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol: This compound shares the dioxolane group but differs in its overall structure and functional groups.
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole: This compound has a similar cyclopropylmethoxy group but features an oxadiazole ring instead of the dioxaborolane group.
Uniqueness
What sets 2-(2-(Cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its combination of functional groups, which confer unique reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H29BO5 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC名 |
2-[2-(cyclopropylmethoxy)-5-(2-methyl-1,3-dioxolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H29BO5/c1-18(2)19(3,4)26-21(25-18)16-12-15(20(5)23-10-11-24-20)8-9-17(16)22-13-14-6-7-14/h8-9,12,14H,6-7,10-11,13H2,1-5H3 |
InChIキー |
LSMNNAXINCYWKR-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3(OCCO3)C)OCC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-Isopropyl-[1,2,3]thiadiazole](/img/structure/B8426053.png)


